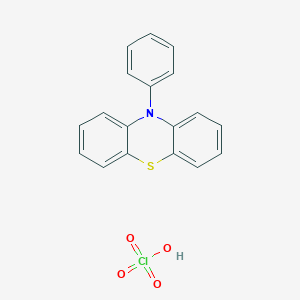
Perchloric acid;10-phenylphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;10-phenylphenothiazine is a compound that combines the properties of perchloric acid and 10-phenylphenothiazine. Perchloric acid is a strong mineral acid known for its powerful oxidizing properties, while 10-phenylphenothiazine is an organic compound used as a photocatalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the precipitation of sodium chloride and the formation of perchloric acid. This reaction can be represented as:
NaClO4+HCl→NaCl+HClO4
The concentrated acid can be purified by distillation .
10-phenylphenothiazine can be synthesized through various methods, including the oxidative coupling of amines under visible-light irradiation. This process involves the use of extended phenothiazines as photocatalysts, which exhibit continuous red shifts of light absorption with increasing numbers of fused rings .
Industrial Production Methods
Industrial production of perchloric acid involves the anodic oxidation of aqueous chlorine at a platinum electrode, which avoids the formation of salts and provides a more direct route to the acid . The production of 10-phenylphenothiazine on an industrial scale would likely involve optimizing the photocatalytic processes to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid is known for its strong oxidizing properties and can participate in various oxidation reactions. It is also used in nonaqueous titrations of weak bases .
10-phenylphenothiazine undergoes several types of reactions, including:
Oxidation: It can act as a photocatalyst in oxidative coupling reactions.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Common reagents used with perchloric acid include hydrochloric acid and sodium perchlorate for its preparation. For 10-phenylphenothiazine, reagents such as amines and visible-light irradiation are commonly used in its photocatalytic reactions .
Major Products Formed
The major products formed from reactions involving perchloric acid include perchlorate salts, which are important components in rocket fuels . Reactions involving 10-phenylphenothiazine typically yield imines and other coupled products .
Aplicaciones Científicas De Investigación
Perchloric acid is widely used in analytical chemistry for titrations and as a reagent in various chemical reactions . It is also used in the preparation of perchlorate salts for industrial applications .
10-phenylphenothiazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to participate in various oxidation reactions. It can also act as a strong acid in nonaqueous titrations .
10-phenylphenothiazine exerts its effects through its photocatalytic properties. It can absorb visible light and undergo redox reactions, facilitating the oxidative coupling of amines and other reactions. The molecular targets and pathways involved include the activation of amines and the formation of imines under visible-light irradiation .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: A parent compound of 10-phenylphenothiazine, known for its versatile applications in chemistry and biology.
Extended Phenothiazines: Compounds with longer conjugation lengths that exhibit enhanced photocatalytic properties compared to 10-phenylphenothiazine.
Uniqueness
10-phenylphenothiazine is unique due to its specific photocatalytic properties and its ability to facilitate oxidative coupling reactions under visible-light irradiation. Its structure allows for efficient light absorption and redox behavior, making it a valuable compound in various scientific research applications .
Propiedades
Número CAS |
52156-15-7 |
|---|---|
Fórmula molecular |
C18H14ClNO4S |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
perchloric acid;10-phenylphenothiazine |
InChI |
InChI=1S/C18H13NS.ClHO4/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;2-1(3,4)5/h1-13H;(H,2,3,4,5) |
Clave InChI |
RCRNHOUYFVUEBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


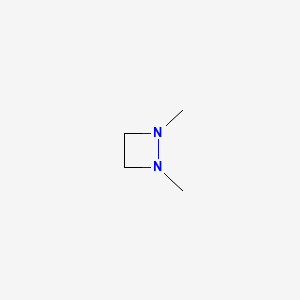
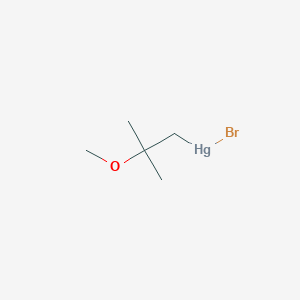

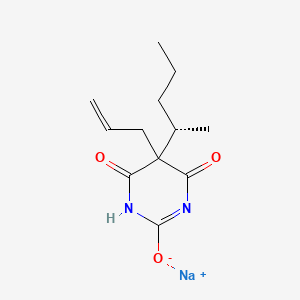

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
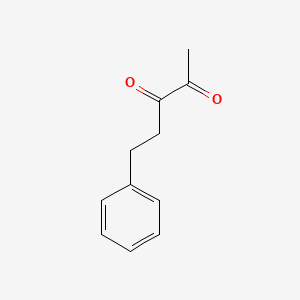
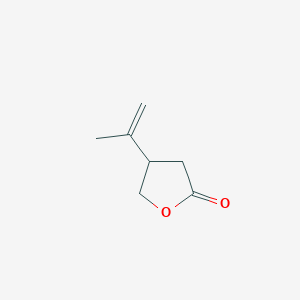
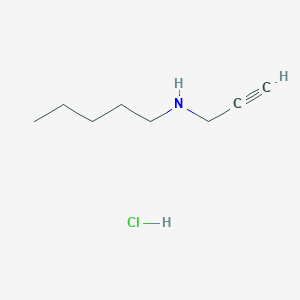
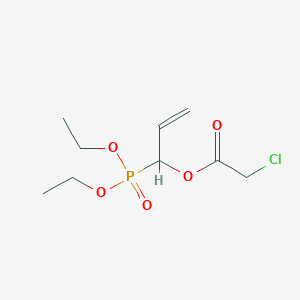


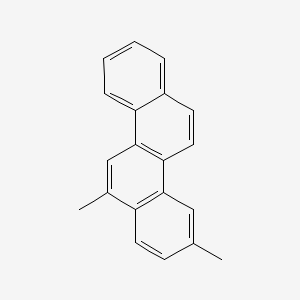
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
